molecular formula C31H48O2S2 B14214873 2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol CAS No. 827308-18-9

2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol

Cat. No.: B14214873
CAS No.: 827308-18-9
M. Wt: 516.8 g/mol
InChI Key: SPQBHYFANFSTFR-UHFFFAOYSA-N
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Description

2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol is an organic compound characterized by its complex structure, which includes multiple phenyl groups and sulfanyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the phenyl intermediates, followed by the introduction of sulfanyl groups through thiol-ene reactions. The final step involves the coupling of these intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification processes such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl groups may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Hydroxy-2-methylpropyl)-phenyl]propanoic Acid: Known for its anti-inflammatory properties.

    1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Used as a plasticizer in various industrial applications.

Uniqueness

2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol is unique due to its dual sulfanyl linkages and multiple phenyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

827308-18-9

Molecular Formula

C31H48O2S2

Molecular Weight

516.8 g/mol

IUPAC Name

2-[3-[2-hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol

InChI

InChI=1S/C31H48O2S2/c1-20(2)12-24-16-26(14-22(5)6)30(32)28(18-24)34-10-9-11-35-29-19-25(13-21(3)4)17-27(31(29)33)15-23(7)8/h16-23,32-33H,9-15H2,1-8H3

InChI Key

SPQBHYFANFSTFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(C(=C1)SCCCSC2=CC(=CC(=C2O)CC(C)C)CC(C)C)O)CC(C)C

Origin of Product

United States

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